
2-Amino-6-chloropyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHF-3381 involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with acetamide under specific conditions to form 2-[(2,3-dihydro-1H-inden-2-yl)amino]acetamide monohydrochloride . The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of CHF-3381 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
CHF-3381 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neuropharmacology
2-Amino-6-chloropyridine is recognized for its potential in treating neurological disorders. It is involved in the synthesis of compounds that exhibit cholinergic and neuroprotective properties, particularly relevant for conditions like Alzheimer's disease. Research indicates that derivatives of this compound can act as acetylcholinesterase inhibitors, which are crucial for enhancing cholinergic neurotransmission in the brain .
Case Study: Cholinesterase Inhibition
- A study demonstrated that certain derivatives of this compound showed selective inhibition of acetylcholinesterase (AChE), with an IC50 value of 3.5 µM, indicating a promising therapeutic potential against Alzheimer's disease .
1.2 Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound derivatives. For example, compounds derived from this base structure have been evaluated for their effectiveness against Mycobacterium tuberculosis, showcasing significant growth inhibition .
Case Study: Antimycobacterial Agents
- A series of N-(pyrazin-2-yl)benzamides were synthesized from this compound and tested for their antimycobacterial activity, revealing promising results against various strains of tuberculosis .
The synthesis of this compound often involves nucleophilic substitution reactions, allowing for the introduction of various functional groups that enhance its biological activity. Crystal structure analysis has revealed intricate hydrogen bonding patterns that contribute to the stability and functionality of its derivatives .
Case Study: Crystal Structure Analysis
Mechanism of Action
CHF-3381 exerts its effects by blocking N-methyl-D-aspartate receptor currents in primary cultures of cortical neurons. This action reduces the excitotoxicity associated with excessive glutamate release, which is a key factor in neuropathic pain and epilepsy . Additionally, CHF-3381 inhibits monoamine oxidase activity, leading to increased levels of neurotransmitters like serotonin and norepinephrine, which can help alleviate pain and improve mood .
Comparison with Similar Compounds
Similar Compounds
MK 801: Another N-methyl-D-aspartate receptor antagonist with similar neuroprotective effects.
Lamotrigine: An antiepileptic drug that also inhibits voltage-gated sodium channels but does not block N-methyl-D-aspartate receptor currents.
Safinamide: A selective monoamine oxidase B inhibitor with additional glutamate release inhibition properties
Uniqueness
CHF-3381 is unique in its dual action as both a N-methyl-D-aspartate receptor antagonist and a monoamine oxidase inhibitor. This dual mechanism allows it to target multiple pathways involved in neuropathic pain and epilepsy, potentially offering more comprehensive therapeutic benefits compared to compounds with a single mode of action .
Biological Activity
2-Amino-6-chloropyridine is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, synthesis, and the implications of its derivatives in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with an amino group at position 2 and a chlorine atom at position 6. Its molecular formula is with a molecular weight of approximately 144.56 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
Synthesis of Derivatives
Research has shown that this compound serves as a precursor for various derivatives, which exhibit enhanced biological activities. For instance, derivatives synthesized from this compound have been evaluated for their antimicrobial properties.
Table 1: Synthesis of 6-Chloro-Pyridin-2-Yl-Amines
Compound | Synthesis Method | Key Biological Activity |
---|---|---|
3a | Reaction with aldehydes | Moderate antibacterial |
3f | Reaction with thiophenols | Potent antibacterial |
3h | Reaction with aromatic amines | Potent antifungal |
These derivatives were synthesized through various methods, including the reaction with different aldehydes and amines, resulting in compounds that showed good to moderate antimicrobial activity against several pathogenic strains such as Staphylococcus aureus and Escherichia coli .
Antimicrobial Activity
The antimicrobial efficacy of this compound and its derivatives has been extensively studied. In vitro studies have demonstrated that certain derivatives possess significant antibacterial and antifungal activities.
- Antibacterial Activity : Compounds derived from this compound exhibited varying degrees of antibacterial activity against:
- Bacillus subtilis
- Staphylococcus aureus
- Xanthomonas campestris
- Escherichia coli
Among these, compounds such as 3a, 3f, and 3h showed particularly potent activity against the tested strains .
- Antifungal Activity : The derivatives also showed antifungal properties against pathogens like Fusarium oxysporum, indicating their potential use in treating fungal infections .
Anticancer Properties
In addition to antimicrobial effects, some studies have highlighted the anticancer potential of compounds related to this compound. For example, the introduction of chlorine into certain derivatives has been linked to enhanced cytotoxicity against cancer cell lines.
Table 2: Anticancer Activity of Selected Derivatives
Compound | Cancer Cell Line | EC50 (μM) | Mechanism of Action |
---|---|---|---|
5o | Glioblastoma (GBM6) | 15 | Induces apoptosis via kinase inhibition |
Breast (MDA-MB-231) | - | Cell cycle arrest | |
Lung (A549) | - | Enhanced cytotoxicity in combination therapies |
The compound labeled as 5o demonstrated significant anticancer activity in glioblastoma cells and was effective in combination with small molecule inhibitors targeting cancer signaling pathways . This suggests that modifications to the base structure can lead to compounds with dual antimicrobial and anticancer activities.
Case Studies
Several case studies have illustrated the practical applications of these compounds:
- Case Study on Antimicrobial Efficacy : A study involving the synthesis of various derivatives from this compound revealed that specific modifications led to enhanced antibacterial activity against multi-drug resistant strains .
- Case Study on Anticancer Applications : Research focusing on the derivative 5o highlighted its potential as a lead compound for developing new cancer therapies, particularly for glioblastoma, showcasing its ability to synergize with existing treatments .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Amino-6-chloropyridine, and what are their limitations?
The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, this compound can react with 4-nitrobenzenesulfonyl chloride in pyridine to form sulfonamide derivatives. However, challenges include incomplete substitution (e.g., failure to replace chlorine with fluorine under standard conditions) and the need for rigorous purification . Yields vary depending on reaction conditions, such as temperature and catalyst selection, with some methods requiring chromatographic separation to isolate the product .
Q. How is the purity of this compound validated in experimental settings?
Purity is typically assessed using high-performance liquid chromatography (HPLC) to detect unreacted starting materials or by-products. Melting point determination (reported range: 69–73°C) and nuclear magnetic resonance (NMR) spectroscopy are also critical for structural confirmation. For instance, discrepancies in melting points between batches may indicate impurities, necessitating recrystallization .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the positions of the amino and chlorine substituents on the pyridine ring.
- FT-IR : To identify N–H (stretching ~3300 cm⁻¹) and C–Cl (stretching ~600 cm⁻¹) functional groups.
- Mass spectrometry : To verify molecular weight (128.55 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystallization of this compound?
The amino group participates in N–H···N and N–H···Cl hydrogen bonds, forming supramolecular networks. Graph set analysis (e.g., using Etter’s formalism) reveals motifs like R₂²(8) rings, which stabilize the crystal lattice. SHELX software is widely used for refining hydrogen-bond geometries from X-ray diffraction data, though challenges persist in resolving disordered structures .
Q. What methodological challenges arise during halogen substitution in this compound?
Attempts to replace chlorine with fluorine via nucleophilic substitution (e.g., using KF/2,2,2-Cryptand at 180°C) often fail due to poor leaving-group activation or steric hindrance. Alternative strategies, such as transition-metal-catalyzed fluorination or radical-mediated pathways, are under investigation .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
Discrepancies may stem from variations in solvent polarity, catalyst loading, or reaction time. For example, Ritter et al. (1995) reported lower yields in aqueous media compared to anhydrous conditions. Systematic replication studies using controlled variables (e.g., temperature gradients, inert atmospheres) are recommended to validate protocols .
Q. What computational tools are effective in predicting the reactivity of this compound in heterocyclic synthesis?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA is used to simulate reaction pathways, though experimental validation remains critical due to solvent effects .
Q. Methodological Notes
- Crystallography : SHELXL is preferred for refining small-molecule structures, but twinned data may require SHELXPRO for macromolecular interfaces .
- Synthetic Optimization : Design of Experiments (DoE) frameworks can systematically optimize reaction parameters (e.g., time, temperature) to maximize yield .
Properties
IUPAC Name |
6-chloropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYJTLDIQBWBHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196575 | |
Record name | Pyridine, 2-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45644-21-1 | |
Record name | 6-Chloro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45644-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-amino-6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045644211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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